Cas no 868066-91-5 (5-Bromo-2-methylisoindolin-1-one)

5-Bromo-2-methylisoindolin-1-one structure
868066-91-5 structure
Product Name:5-Bromo-2-methylisoindolin-1-one
CAS No:868066-91-5
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD12755780
CID:706709
PubChem ID:23158169
Update Time:2025-07-22

5-Bromo-2-methylisoindolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methylisoindolin-1-one
    • 1H-Isoindol-1-one,5-bromo-2,3-dihydro-2-methyl-
    • 5-bromo-2-methyl-3H-isoindol-1-one
    • 5-bromo-2-methyl-1-oxo-isoindoline
    • 5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
    • 5-bromo-2-methyl-2,3-dihydroisoindol-1-one
    • 6-bromo-2-methylisoindolin-1-one
    • 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-2-methyl-
    • WRFZBWHXIGUNLQ-UHFFFAOYSA-N
    • FCH1376167
    • TRA0072608
    • SY023624
    • OR306525
    • AX8163834
    • Z5222
    • ST24029377
    • 5-Bromo-2-methyl-2,3-dihydro-isoindol-1-on
    • 5-Bromo-2-methyl-2,3-dihydro-isoindol-1-one
    • 5-Bromo-2,3-dihydro-2-methyl-1H-isoindol-1-one (ACI)
    • SCHEMBL290250
    • MFCD12755780
    • DB-012245
    • EN300-790863
    • AKOS015855549
    • SB39191
    • FS-3718
    • CS-W022312
    • Z1269113891
    • ALBB-032812
    • DTXSID60631091
    • 868066-91-5
    • J-516977
    • MDL: MFCD12755780
    • Inchi: 1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3
    • InChI Key: WRFZBWHXIGUNLQ-UHFFFAOYSA-N
    • SMILES: O=C1N(C)CC2C1=CC=C(C=2)Br

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.589
  • Boiling Point: 356.2°C at 760 mmHg
  • Flash Point: 169.2°C
  • Refractive Index: 1.619
  • PSA: 20.31000
  • LogP: 1.97260

5-Bromo-2-methylisoindolin-1-one Security Information

5-Bromo-2-methylisoindolin-1-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

5-Bromo-2-methylisoindolin-1-one Pricemore >>

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5-Bromo-2-methylisoindolin-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1,3-Dimethyl-2-imidazolidinone ;  rt → 0 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  0 °C → rt; 0.5 h, rt; rt → 0 °C
1.3 Reagents: N,N,N′,N′-Tetramethylphosphorodiamidic chloride ;  0 °C → rt; 14 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
A short and efficient synthesis of isoindolin-1-ones
Tsuritani, Takayuki; et al, Synlett, 2006, (5), 801-803

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide ;  0 °C → rt; 2 h, rt
Reference
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; et al, Organic Letters, 2022, 24(23), 4264-4269

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  7 h, rt
2.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Copper bromide ;  0 °C → rt; 2 h, rt
Reference
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; et al, Organic Letters, 2022, 24(23), 4264-4269

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Water ;  12 min, 80 °C
Reference
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow
Nieves-Remacha, Maria Jose; et al, Reaction Chemistry & Engineering, 2019, 4(2), 334-345

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  7 h, rt
3.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: Copper bromide ;  0 °C → rt; 2 h, rt
Reference
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; et al, Organic Letters, 2022, 24(23), 4264-4269

5-Bromo-2-methylisoindolin-1-one Raw materials

5-Bromo-2-methylisoindolin-1-one Preparation Products

5-Bromo-2-methylisoindolin-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:868066-91-5)5-Bromo-2-methylisoindolin-1-one
Order Number:A863041
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:38
Price ($):236.0/449.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-methylisoindolin-1-one

Introduction to 5-Bromo-2-methylisoindolin-1-one (CAS No. 868066-91-5)

5-Bromo-2-methylisoindolin-1-one, identified by its Chemical Abstracts Service (CAS) number 868066-91-5, is a significant compound in the realm of pharmaceutical and medicinal chemistry. This heterocyclic aromatic structure has garnered attention due to its versatile applications in drug discovery and synthetic organic chemistry. The presence of both bromine and methyl substituents on the isoindoline ring system imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The isoindoline core is a privileged scaffold in medicinal chemistry, known for its structural stability and biological activity. Modifications at the 1-position, 2-position, and 5-position of the isoindoline ring have been extensively explored for their potential pharmacological effects. Specifically, the introduction of a bromine atom at the 5-position enhances electrophilicity, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This property is particularly useful in constructing biaryl structures, which are prevalent in many bioactive compounds.

The methyl group at the 2-position contributes to steric and electronic modulation of the molecule, influencing its interactions with biological targets. Such structural features are often exploited to fine-tune pharmacokinetic properties, including solubility, metabolic stability, and binding affinity. In recent years, computational modeling and high-throughput screening have accelerated the identification of novel scaffolds like 5-Bromo-2-methylisoindolin-1-one, enabling rapid optimization of lead compounds for therapeutic applications.

Recent advancements in synthetic methodologies have further highlighted the utility of 5-Bromo-2-methylisoindolin-1-one. Transition-metal-catalyzed reactions, particularly palladium and copper-mediated couplings, have enabled efficient derivatization of this compound. For instance, studies have demonstrated its conversion into various aryl and heteroaryl ethers through Buchwald-Hartwig amination, expanding its utility in constructing complex molecular architectures. These transformations are crucial for developing novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegeneration.

The pharmaceutical industry has shown particular interest in isoindoline derivatives due to their reported biological activities. For example, analogs of 5-Bromo-2-methylisoindolin-1-one have been investigated for their potential as kinase inhibitors, protease inhibitors, and antimicrobial agents. The bromine atom serves as a handle for further derivatization, allowing chemists to explore diverse chemical space while maintaining core structural motifs known to interact favorably with biological targets.

In academic research, 5-Bromo-2-methylisoindolin-1-one has been employed as a key intermediate in the synthesis of more complex natural product-like scaffolds. Its structural framework closely resembles that of certain bioactive alkaloids found in plants, suggesting potential applications in drug discovery programs aimed at identifying new therapeutic entities. Additionally, its amenability to functional group interconversion makes it a valuable building block for library synthesis efforts.

The synthesis of 5-Bromo-2-methylisoindolin-1-one typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by halogenation and alkylation steps. Advances in green chemistry principles have also influenced modern synthetic strategies, with an emphasis on minimizing waste and improving atom economy. Such sustainable approaches are increasingly important as pharmaceutical research continues to scale up production while maintaining environmental responsibility.

The spectroscopic and analytical characterization of 5-Bromo-2-methylisoindolin-1-one is critical for ensuring its purity and identity before proceeding with downstream applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy provide definitive evidence of structural integrity. High-resolution NMR experiments are particularly useful for elucidating the connectivity of atoms within the complex isoindoline framework.

In conclusion,5-Bromo-2-methylisoindolin-1-one (CAS No. 868066-91-5) represents a versatile and valuable compound in modern medicinal chemistry. Its unique structural features enable diverse synthetic manipulations, making it an indispensable tool for drug discovery researchers. As computational methods continue to enhance our ability to predict molecular properties and design novel scaffolds,5-Bromo-2-methylisoindolin-1-one is poised to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:868066-91-5)5-Bromo-2-methylisoindolin-1-one
A863041
Purity:99%/99%
Quantity:10g/25g
Price ($):236.0/449.0
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